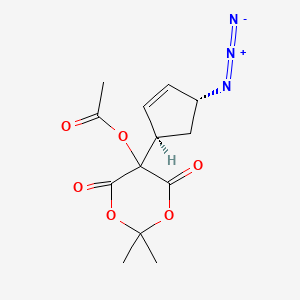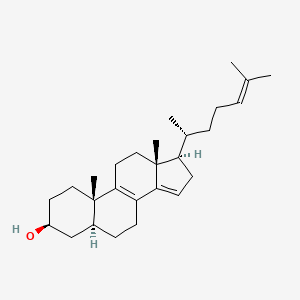
(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol is a sterol derivative that belongs to the class of compounds known as cholestanes. These compounds are characterized by their steroidal structure, which includes a cyclopentanoperhydrophenanthrene ring system. This particular compound is notable for its unique triene structure, which includes double bonds at the 8, 14, and 24 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the use of cholestane derivatives, which are subjected to various chemical reactions to introduce the necessary double bonds and hydroxyl groups. Key steps in the synthesis may include:
Oxidation: Introduction of double bonds through oxidative reactions.
Reduction: Selective reduction of specific functional groups.
Substitution: Introduction of hydroxyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion to oxysterols, which are important intermediates in cholesterol metabolism.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of additional functional groups, such as hydroxyl or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
Major products formed from these reactions include various oxysterols, dihydro derivatives, and substituted cholestanes, each with unique biological and chemical properties.
Aplicaciones Científicas De Investigación
(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of (3beta,5alpha)-Cholesta-8,14,24-trien-3-ol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in cholesterol metabolism, such as cholesterol oxidase and reductase. Additionally, it may interact with nuclear receptors, influencing gene expression and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3beta,5alpha)-4,4-Dimethylcholesta-8,14,24-trien-3-ol: A similar compound with an additional methyl group at the 4 position.
(3beta,5alpha,6alpha,7alpha,22E,24R)-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: A related compound with an epoxy group and additional hydroxyl groups.
Uniqueness
(3beta,5alpha)-Cholesta-8,14,24-trien-3-ol is unique due to its specific triene structure and the positions of its double bonds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
64284-65-7 |
|---|---|
Fórmula molecular |
C27H42O |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
(3S,5S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,12,19-21,23,28H,6,8-11,13-17H2,1-5H3/t19-,20+,21+,23-,26+,27-/m1/s1 |
Clave InChI |
PYVGNKOAUJOCLS-CXDHQSPESA-N |
SMILES isomérico |
C[C@H](CCC=C(C)C)[C@H]1CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES canónico |
CC(CCC=C(C)C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)

![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)

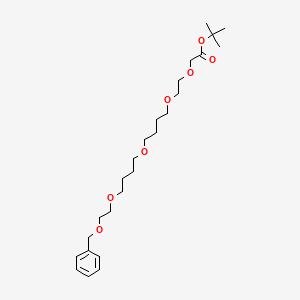
![{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827892.png)
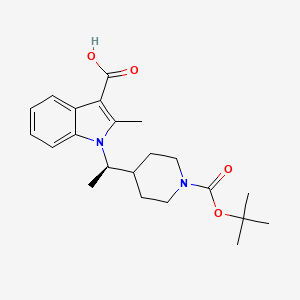
![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
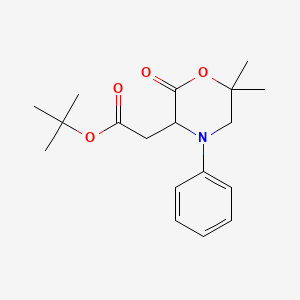
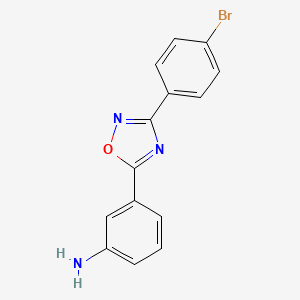

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
